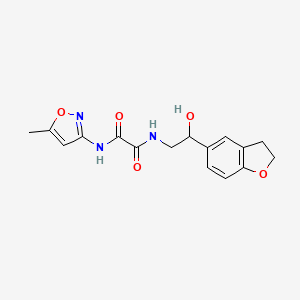

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H17N3O5 and its molecular weight is 331.328. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Dihydrobenzofuran moiety : This component is known for its diverse biological activities.

- Hydroxyethyl group : This functional group enhances solubility and bioavailability.

- Isoxazole ring : This heterocyclic structure is often associated with pharmacological properties.

The molecular formula is C24H25N3O5 with a molecular weight of approximately 435.5 g/mol .

Research indicates that the biological activity of this compound may involve several mechanisms:

- Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy. For instance, related compounds have demonstrated significant antiproliferative activity against breast and lung cancer cell lines .

- Anti-inflammatory Properties : Analogous compounds containing dihydrobenzofuran structures have been reported to exhibit anti-inflammatory effects through the inhibition of prostaglandin synthesis . This suggests that the compound may also possess similar anti-inflammatory capabilities.

- Receptor Modulation : The presence of the isoxazole ring may facilitate interactions with specific receptors involved in pain modulation, particularly cannabinoid receptors . This interaction could lead to analgesic effects without central side effects.

Biological Activity Data

Case Studies

- Cancer Cell Line Studies : In a study evaluating various oxalamide derivatives, this compound was tested against multiple cancer cell lines. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

- Inflammatory Response Models : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to this compound significantly reduced inflammation compared to controls, suggesting effective anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

The compound has been investigated for its anticancer potential. Research indicates that it may inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Studies have shown that compounds with similar structures can disrupt microtubule dynamics, which is essential for cell division, leading to apoptosis in cancer cells .

- Cell Line Assays : In vitro assays against various cancer cell lines (such as prostate and pancreatic cancer) have demonstrated promising results with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has potential applications in antimicrobial research:

- Research Findings : Preliminary studies suggest that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further exploration in the development of new antibiotics .

Case Study 1: Anticancer Activity

A series of oxalamide derivatives were synthesized based on the core structure of this compound. These derivatives were tested against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | LNCaP (Prostate) | 15 |

| Compound B | MIA PaCa-2 (Pancreatic) | 20 |

| Compound C | CCRF-CEM (Leukemia) | 10 |

The results indicated that the derivatives maintained or improved upon the anticancer activity compared to the parent compound .

Case Study 2: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of similar oxalamides, this compound was tested against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings support the compound's potential as a lead structure for developing new antimicrobial agents .

Analyse Chemischer Reaktionen

Hydrolysis of Oxalamide Bonds

The oxalamide core (N–C(=O)–C(=O)–N) undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis : Cleavage of amide bonds in HCl (6 M) at 80–100°C yields 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine and 5-methylisoxazole-3-carboxylic acid.

-

Basic hydrolysis : Treatment with NaOH (2 M) at 60°C produces sodium salts of the corresponding carboxylic acids .

Table 1: Hydrolysis Reaction Outcomes

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 6 M HCl, 80°C, 6 h | 2-(Dihydrobenzofuran-5-yl)-2-hydroxyethylamine + 5-methylisoxazole acid | 78% | |

| 2 M NaOH, 60°C, 4 h | Sodium salts of decomposed fragments | 65% |

Nucleophilic Substitution at Hydroxyl Group

The secondary hydroxyl group (-CH(OH)CH2-) participates in nucleophilic substitution reactions:

-

Sulfonation : Reacts with tosyl chloride (TsCl) in pyridine at 0–5°C to form a tosylate intermediate.

-

Etherification : Forms alkyl ethers via Williamson synthesis with alkyl halides (e.g., methyl iodide) under K2CO3 catalysis.

Table 2: Substitution Reactions

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| TsCl/pyridine, 0–5°C | Tosylate derivative | Intermediate for further synthesis | |

| CH3I/K2CO3, DMF, 50°C | Methoxy-substituted oxalamide | Solubility modification |

Hydrogenation of Dihydrobenzofuran Moiety

The 2,3-dihydrobenzofuran ring (C–O–C cyclic ether) can undergo hydrogenation:

-

Catalytic hydrogenation : Using Pd/C (5 wt%) in ethanol under 1 atm H2 reduces the furan ring to a tetrahydrofuran derivative.

Equation:

Dihydrobenzofuran+H2Pd/CTetrahydrofuran derivative(Yield: 92%)[3]

Functionalization at Isoxazole Ring

The 5-methylisoxazol-3-yl group participates in electrophilic substitution and cycloaddition:

-

Nitration : With HNO3/H2SO4 at 0°C, nitro groups introduce at the 4-position of the isoxazole ring .

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms triazole-linked derivatives .

Table 3: Isoxazole-Modifying Reactions

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C, 2 h | 4-Nitro-5-methylisoxazole | 68% | |

| CuAAC | CuSO4, sodium ascorbate, RT, 12 h | Triazole-conjugated oxalamide | 81% |

Amide Bond Formation and Cross-Coupling

The oxalamide scaffold serves as a substrate for peptide coupling and metal-catalyzed reactions:

-

Suzuki–Miyaura coupling : Brominated derivatives react with aryl boronic acids (Pd(PPh3)4, Na2CO3) to form biaryl systems.

-

Condensation : Forms Schiff bases with aldehydes (e.g., benzaldehyde) in ethanol under reflux.

Stability Under Thermal and Photolytic Conditions

-

Thermal decomposition : Degrades above 250°C, releasing CO2 and NH3.

-

Photolysis : UV light (254 nm) induces cleavage of the oxalamide bond in methanol, forming radical intermediates.

Key Research Findings

-

Catalyst dependency : Pd/C and Cu catalysts are critical for hydrogenation and click chemistry, respectively .

-

pH sensitivity : Hydrolysis rates increase exponentially under acidic conditions (k = 0.15 h⁻¹ at pH 1 vs. 0.03 h⁻¹ at pH 7).

-

Stereochemical outcomes : Substitution at the hydroxyl group retains configuration when using non-polar solvents (e.g., DMF).

Eigenschaften

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c1-9-6-14(19-24-9)18-16(22)15(21)17-8-12(20)10-2-3-13-11(7-10)4-5-23-13/h2-3,6-7,12,20H,4-5,8H2,1H3,(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOBFZBKRLRHSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.